Ethyl 4-[(5-oxo-4-prop-2-enyl-4,6,7,8,10-pentahydrocyclopenta[1,2-d]1,2,4-tria zolo[3',4'-3,2]pyrimidino[4,5-b]thiophenyl)amino]benzoate
Description
Ethyl 4-[(5-oxo-4-prop-2-enyl-4,6,7,8,10-pentahydrocyclopenta[1,2-d][1,2,4]triazolo[3',4':3,2]pyrimidino[4,5-b]thiophenyl)amino]benzoate is a polycyclic heterocyclic compound featuring a fused cyclopenta-triazolo-pyrimidine core substituted with a thiophenyl moiety and an allyl (prop-2-enyl) group.
Properties
IUPAC Name |
ethyl 4-[(8-oxo-7-prop-2-enyl-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-3-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-12-26-18(28)17-15-6-5-7-16(15)31-19(17)27-21(24-25-22(26)27)23-14-10-8-13(9-11-14)20(29)30-4-2/h3,8-11H,1,4-7,12H2,2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVODEBZDATYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C3N2C4=C(C5=C(S4)CCC5)C(=O)N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5-oxo-4-prop-2-enyl-4,6,7,8,10-pentahydrocyclopenta[1,2-d]1,2,4-triazolo[3’,4’-3,2]pyrimidino[4,5-b]thiophenyl)amino]benzoate involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents, including dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-oxo-4-prop-2-enyl-4,6,7,8,10-pentahydrocyclopenta[1,2-d]1,2,4-triazolo[3’,4’-3,2]pyrimidino[4,5-b]thiophenyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound may have potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is required
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-oxo-4-prop-2-enyl-4,6,7,8,10-pentahydrocyclopenta[1,2-d]1,2,4-triazolo[3’,4’-3,2]pyrimidino[4,5-b]thiophenyl)amino]benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Triazolo-Pyrimidine Derivatives
Compounds like 3-methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one () share fused triazolo-pyrimidine systems. Key differences include:
Thieno-Pyridine Derivatives
Synthetic routes for thieno[2,3-b]pyridine derivatives () often involve formamide or formic acid cyclization. The target compound’s thiophenyl group aligns with these structures but differs in fused ring connectivity, which could modulate solubility and metabolic stability .
Functional Group Comparisons
Ester Substituents
Ethyl benzoate esters, as in the target compound, are common in prodrug strategies. Similar esters in (e.g., ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-tetrahydropyrimidine carboxylates) exhibit hydrolytic susceptibility, suggesting the target compound may undergo esterase-mediated activation .
Allyl vs. Alkyl Groups
The prop-2-enyl group distinguishes the target compound from methyl- or ethyl-substituted analogues (e.g., ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
